molecular formula C6H14BrNO B14117389 1-Methylpiperidin-4-OL hydrobromide CAS No. 32235-52-2

1-Methylpiperidin-4-OL hydrobromide

Cat. No.: B14117389
CAS No.: 32235-52-2
M. Wt: 196.09 g/mol
InChI Key: MQNVLJLGSFJQFD-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-OL hydrobromide is a chemical compound with the molecular formula C6H14BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-OL hydrobromide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-OL hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

1-Methylpiperidin-4-OL hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-OL hydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells. By blocking this receptor, the compound can potentially inhibit the infection process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

32235-52-2

Molecular Formula

C6H14BrNO

Molecular Weight

196.09 g/mol

IUPAC Name

1-methylpiperidin-4-ol;hydrobromide

InChI

InChI=1S/C6H13NO.BrH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

MQNVLJLGSFJQFD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)O.Br

Origin of Product

United States

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